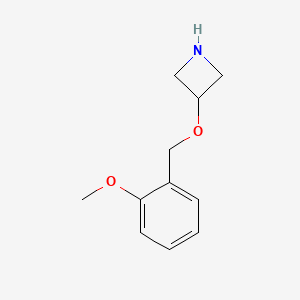

3-((2-Methoxybenzyl)oxy)azetidine

Descripción

3-((2-Methoxybenzyl)oxy)azetidine is a substituted azetidine derivative featuring a 2-methoxybenzyl ether group attached to the azetidine ring. The 2-methoxybenzyl substituent introduces steric and electronic effects that influence reactivity, stability, and biological interactions. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving azetidine precursors and functionalized benzyl derivatives .

Propiedades

Fórmula molecular |

C11H15NO2 |

|---|---|

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

3-[(2-methoxyphenyl)methoxy]azetidine |

InChI |

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)8-14-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3 |

Clave InChI |

PPJRRCVKKMRTSR-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1COC2CNC2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-((2-Metoxi-bencil)oxi)azetidina típicamente implica la reacción de azetidina con cloruro de 2-metoxi-bencilo en condiciones básicas. La reacción procede a través de una sustitución nucleofílica, donde el átomo de nitrógeno del anillo azetidina ataca al carbono electrófilo del cloruro de 2-metoxi-bencilo, dando como resultado la formación del producto deseado.

Métodos de producción industrial

Los métodos de producción industrial para 3-((2-Metoxi-bencil)oxi)azetidina pueden implicar síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimizaría para el rendimiento y la pureza, teniendo en cuenta la rentabilidad y la escalabilidad. El uso de reactores de flujo continuo y sistemas automatizados podría mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

3-((2-Metoxi-bencil)oxi)azetidina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden conducir a la formación de aminas secundarias.

Sustitución: El anillo azetidina puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.

Principales productos formados

Oxidación: N-óxidos de 3-((2-Metoxi-bencil)oxi)azetidina.

Reducción: Aminas secundarias derivadas de la reducción del anillo azetidina.

Sustitución: Varias azetidinas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar azetidine structures exhibit significant antimicrobial properties. For instance, studies on azetidine derivatives have shown effectiveness against various bacteria and fungi, suggesting that 3-((2-Methoxybenzyl)oxy)azetidine may also possess similar activities.

Case Study:

A study demonstrated that azetidine derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) indicated that modifications in the azetidine ring could enhance antimicrobial potency .

Anticancer Potential

The anticancer properties of azetidine derivatives are being investigated extensively. Preliminary findings suggest that compounds with similar structural frameworks can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Data Table: Anticancer Activity of Azetidine Derivatives

| Compound | Type of Cancer | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 5.12 | Apoptosis induction |

| Compound B | Lung Cancer | 3.75 | Inhibition of cell cycle |

| Compound C | Colon Cancer | 4.20 | Targeting metabolic pathways |

This table illustrates the varying degrees of efficacy among different azetidine derivatives, highlighting the potential of 3-((2-Methoxybenzyl)oxy)azetidine as a lead compound for further development .

Synthetic Applications

3-((2-Methoxybenzyl)oxy)azetidine serves as a versatile building block in organic synthesis, particularly in the development of combinatorial libraries for drug discovery. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing more complex molecules.

Synthesis Methodology:

The synthesis typically involves nucleophilic substitution using appropriate halides under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like sodium hydride facilitating the reaction .

Biological Interaction Studies

Understanding the interactions between 3-((2-Methoxybenzyl)oxy)azetidine and biological targets is crucial for its application as a therapeutic agent. Research indicates that this compound can modulate enzyme activity and receptor binding, which is essential for its pharmacological effects.

Interaction Insights:

Studies have shown that compounds with similar substituents often exhibit varied biological activities based on their structural differences, emphasizing the need for detailed interaction studies to optimize therapeutic efficacy .

Mecanismo De Acción

El mecanismo de acción de 3-((2-Metoxi-bencil)oxi)azetidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo azetidina del compuesto puede sufrir reacciones de apertura de anillo, lo que lleva a la formación de intermedios reactivos que pueden interactuar con macromoléculas biológicas. Estas interacciones pueden resultar en la modulación de vías bioquímicas, contribuyendo a los efectos biológicos observados del compuesto.

Comparación Con Compuestos Similares

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

The table below compares 3-((2-Methoxybenzyl)oxy)azetidine with structurally related azetidine derivatives:

Key Observations :

- Electronic Effects : The 2-methoxybenzyl group in the target compound provides electron-donating properties via the methoxy group, enhancing stability compared to electron-withdrawing groups (e.g., 3-chlorobenzyl in ).

- Steric Hindrance : Bulky substituents like the tert-butyldimethylsilyl group () increase steric hindrance, limiting reactivity but improving shelf life.

- Lipophilicity : Alkyl chains (e.g., 4-methylpentyl in ) increase lipophilicity, whereas aromatic substituents (e.g., methoxybenzyl) balance polarity and bioavailability.

Reactivity Comparison :

- The methoxy group in 3-((2-Methoxybenzyl)oxy)azetidine is less prone to oxidation than alkyl or silyl ethers, making it suitable for reactions under oxidative conditions .

- Chlorobenzyl derivatives () may undergo electrophilic aromatic substitution, whereas methoxybenzyl groups participate in π-π stacking interactions, relevant in receptor binding .

Actividad Biológica

3-((2-Methoxybenzyl)oxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and therapeutic applications.

Before delving into biological activities, it is essential to understand the chemical properties of 3-((2-Methoxybenzyl)oxy)azetidine:

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 219.25 g/mol |

| IUPAC Name | 3-((2-Methoxybenzyl)oxy)azetidine |

| CAS Number | (not specified) |

Synthesis

The synthesis of 3-((2-Methoxybenzyl)oxy)azetidine typically involves multi-step processes that include:

- Formation of Azetidine Ring : The azetidine ring can be synthesized using cyclization reactions involving suitable precursors.

- Methoxylation : The introduction of the methoxy group can be achieved through methoxylation reactions under controlled conditions.

- Substitution Reactions : The benzyl ether can be introduced via nucleophilic substitution methods.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of azetidine derivatives, including 3-((2-Methoxybenzyl)oxy)azetidine. Research indicates that compounds with azetidine structures exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, azetidinones have shown effectiveness against MCF-7 breast cancer cells with IC50 values in the nanomolar range .

Antimicrobial Properties

Azetidinone derivatives, including those similar to 3-((2-Methoxybenzyl)oxy)azetidine, have demonstrated antimicrobial activity against several pathogens. This includes:

- Bacterial Inhibition : Compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

- Antiviral Activity : Some derivatives exhibit antiviral properties, particularly against viruses like HCV and DENV .

Case Studies

- Antiproliferative Effects : A study evaluated various azetidinone derivatives for their antiproliferative effects on MCF-7 cells. The results indicated that compounds similar to 3-((2-Methoxybenzyl)oxy)azetidine significantly inhibited cell growth, suggesting a promising avenue for cancer treatment .

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of azetidinone derivatives, reporting potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 3.12 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.